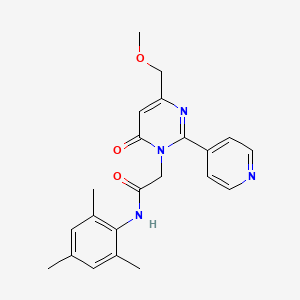

N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-(methoxymethyl)-6-oxo-2-pyridin-4-ylpyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-14-9-15(2)21(16(3)10-14)25-19(27)12-26-20(28)11-18(13-29-4)24-22(26)17-5-7-23-8-6-17/h5-11H,12-13H2,1-4H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAKIUPMSSJRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)COC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrimidine ring and subsequent substitutions. The synthetic route typically includes:

- Formation of the pyrimidine nucleus : Utilizing appropriate precursors under controlled conditions.

- Substitution reactions : Introducing the methoxy and mesityl groups through electrophilic aromatic substitution.

The compound exhibits significant biological activity primarily through inhibition of specific enzymes associated with inflammatory and autoimmune responses. It has been shown to selectively inhibit myeloperoxidase (MPO), an enzyme implicated in various diseases such as cardiovascular disorders and autoimmune conditions .

In Vitro Studies

Research indicates that this compound demonstrates potent inhibitory effects on MPO activity in vitro. For instance, in studies involving lipopolysaccharide-stimulated human whole blood, the compound exhibited robust inhibition of plasma MPO activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

Cytotoxicity and Selectivity

In preclinical evaluations, this compound has shown low cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. Its selectivity for MPO over other peroxidases such as thyroid peroxidase and cytochrome P450 isoforms further underscores its therapeutic potential .

Case Studies

- Preclinical Evaluation : A study involving cynomolgus monkeys demonstrated that oral administration of the compound led to significant reductions in plasma MPO levels, indicating effective systemic bioavailability and sustained biological activity .

- Comparative Analysis : In comparison with other MPO inhibitors, N-mesityl compounds have shown superior selectivity and potency, making them promising candidates for further development in treating inflammatory diseases .

Research Findings Summary Table

Scientific Research Applications

The compound N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. Below is a detailed exploration of its applications, supported by data tables and case studies.

Molecular Formula

- C : 15

- H : 19

- N : 3

- O : 4

Structural Representation

The compound features a mesityl group, a pyrimidine ring, and a methoxymethyl substituent, which contribute to its biological activity.

Anticancer Research

This compound has been identified as a potential anticancer agent. A study conducted by Walid Fayad et al. (2019) demonstrated that compounds with similar structural motifs exhibited significant cytotoxic effects on various cancer cell lines when screened using multicellular spheroids. This suggests that the compound may interfere with cancer cell proliferation and survival mechanisms .

Neuroprotective Effects

Preliminary studies suggest that pyrimidine derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | Similar compounds |

| Neuroprotective | Potential neuroprotection | Preliminary studies |

Case Study 1: Anticancer Screening

In a study involving drug libraries aimed at identifying novel anticancer agents, derivatives of pyrimidine were screened against various tumor cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity, leading to further exploration of similar compounds, including N-mesityl derivatives .

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of pyrimidine-based compounds has revealed that modifications in the side chains can enhance activity against resistant bacterial strains. This opens avenues for developing new antimicrobial agents based on the structure of N-mesityl derivatives.

Comparison with Similar Compounds

Target Compound

- Pyrimidinone Substitutions: Position 2: Pyridin-4-yl (electron-deficient aromatic ring). Position 4: Methoxymethyl (polar, electron-donating group).

- Acetamide Side Chain : N-mesityl group (bulky, lipophilic).

Analog 1 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12)

- Pyrimidinone Substitutions: Position 2: Thioether-linked acetamide. Position 4: Methyl group (less polar than methoxymethyl).

- Acetamide Side Chain : N-benzyl group (moderate lipophilicity).

- Key Data :

- Melting Point: 196°C.

- NMR: δ 12.50 (NH-3), δ 7.60–7.27 (aromatic protons), δ 2.18 (CH3).

- Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with N-benzyl-2-chloroacetamide .

Analog 2 : N-[(1S)-4-carbamimidamido-1-(1,3-thiazol-2-ylcarbonyl)butyl]-2-[2-(3-methylphenyl)-6-oxo-5-[(quinolin-8-ylmethyl)amino]pyrimidin-1(6H)-yl]acetamide

- Pyrimidinone Substitutions: Position 2: 3-Methylphenyl (lipophilic). Position 5: Quinolin-8-ylmethylamino (bulky, aromatic).

- Acetamide Side Chain : Complex peptidomimetic chain with thiazole and carbamimidamide groups.

- Key Features : Enhanced hydrogen-bonding capacity due to carbamimidamide.

Structural and Functional Comparison Table

Physicochemical and Bioactive Implications

- Solubility : The methoxymethyl group in the target compound likely improves aqueous solubility compared to methyl or thioether analogs (e.g., Compound 5.12) .

- Bioactivity : The pyridin-4-yl group may enhance binding to metal-containing enzymes (e.g., kinases) compared to phenyl or thiazole substituents .

- Metabolic Stability : N-mesityl’s bulk could reduce metabolic degradation relative to N-benzyl groups, as seen in cytochrome P450 interactions .

Q & A

Q. What are the critical parameters to optimize during the synthesis of this compound, and how can purity be ensured?

- Methodological Answer : The synthesis requires precise control of:

-

Reaction conditions : Temperature (typically 60–110°C), solvent choice (polar aprotic solvents like DMSO or ethanol), and reaction time (12–48 hours) to minimize side reactions .

-

Catalysts : Use of bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitutions .

-

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor via TLC and HPLC .

- Key Data :

| Parameter | Optimal Range | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Solvent | DMSO/Ethanol | |

| Catalyst | NaH/K₂CO₃ |

Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H NMR : Focus on peaks for the pyrimidinone NH (~12.5 ppm, br. s), methoxymethyl group (δ 3.3–3.5 ppm, singlet), and pyridinyl protons (δ 7.5–8.5 ppm, multiplet) .

- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the molecular formula .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

Q. How does the methoxymethyl substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Conduct accelerated stability studies in buffers (pH 2–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .

- Key Finding : The methoxymethyl group enhances hydrolytic stability at neutral pH but may undergo cleavage under strongly acidic (pH <3) or basic (pH >9) conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can contradictory data between in vitro enzyme inhibition and cellular activity be resolved?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., ATP concentrations in kinase assays) to rule out false negatives .

- Step 2 : Perform cellular permeability studies (Caco-2 assays) to assess membrane penetration limitations .

- Step 3 : Use proteomics to identify off-target binding or metabolic inactivation in cellular environments .

Q. What computational strategies enhance the design of derivatives with improved target specificity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model binding interactions with target enzymes (e.g., kinase active sites) .

- Molecular Dynamics : Simulate ligand-receptor stability over 100 ns trajectories to prioritize derivatives with stable binding .

- Reaction Path Search : Apply GRRM or AFIR methods to predict synthetic feasibility of novel derivatives .

Q. Which statistical experimental design (DoE) approaches optimize multi-step synthesis?

- Methodological Answer :

-

Fractional Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) in early steps to identify critical factors .

-

Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., coupling reaction yield vs. byproduct formation) .

-

Case Study : A 3² factorial design reduced reaction steps from 5 to 3 while maintaining 85% yield in analogous pyrimidinone syntheses .

- Data Table :

| DoE Type | Variables Tested | Outcome | Source |

|---|---|---|---|

| Fractional Factorial | Temp, Catalyst, Time | Identified temp as critical (p<0.05) | |

| RSM | Solvent Ratio, pH | Optimized yield (92%) |

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.